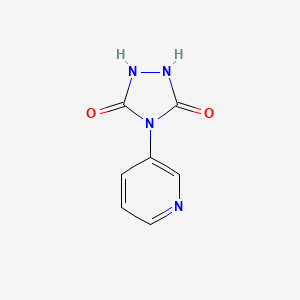
(S,S)-Palonosetron-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-Palonosetron-d3 Hydrochloride, also known as (S,S)-Palonosetron HCl, is a synthetic analog of the naturally occurring neurotransmitter serotonin. It is a potent serotonin 5-HT3 receptor agonist, and has been extensively studied in recent years for its potential therapeutic applications.
Applications De Recherche Scientifique
Scientific Research Applications
Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
- Palonosetron, a serotonin (5-HT3) receptor antagonist, demonstrates significant efficacy in preventing both acute and delayed phases of nausea and vomiting associated with chemotherapy. Studies highlight its role in improving patient outcomes when compared to first-generation 5-HT3 receptor antagonists. This effect is attributed to its longer half-life and stronger receptor binding affinity, which contribute to its enhanced antiemetic profile (Shetti et al., 2014; Zhou et al., 2015).
Role in Combination Therapies
- The drug's efficacy is further enhanced when used in combination with other antiemetic agents, such as neurokinin-1 receptor antagonists and corticosteroids. This combination approach is recommended for managing CINV, especially in cases involving highly emetogenic chemotherapy regimens. The synergistic effect of these combinations offers a broader protection against nausea and vomiting (Hesketh et al., 2016; Celio et al., 2012).
Comparative Efficacy
- Comparative studies have shown that Palonosetron is more effective than older generations of 5-HT3 RAs in controlling both acute and delayed vomiting in patients undergoing chemotherapy. This is particularly noteworthy in the context of highly and moderately emetogenic chemotherapy (HEC and MEC), underscoring its superior therapeutic profile (Yang & Zhang, 2019).
Implications for Clinical Practice and Guidelines
- The findings from these studies have been instrumental in shaping clinical guidelines for the management of CINV. Palonosetron's profile supports its use as a cornerstone in antiemetic regimens, particularly for patients undergoing chemotherapy regimens classified as highly or moderately emetogenic (Basch et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S,S)-Palonosetron-d3 Hydrochloride involves the preparation of a key intermediate, followed by a series of reactions to obtain the final product.", "Starting Materials": ["(S,S)-Palonosetron", "Deuterium oxide", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water"], "Reaction": ["1. (S,S)-Palonosetron is dissolved in deuterium oxide and reacted with hydrogen chloride gas to form (S,S)-Palonosetron Hydrochloride-d3.", "2. The resulting compound is then reacted with sodium hydroxide to obtain the free base form of (S,S)-Palonosetron-d3.", "3. The free base is then dissolved in methanol and reacted with acetic acid to form (S,S)-Palonosetron-d3 Acetate.", "4. The acetate is then reacted with sodium bicarbonate to obtain (S,S)-Palonosetron-d3.", "5. The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water."] } | |
Numéro CAS |
1246816-81-8 |
Formule moléculaire |
C19H25ClN2O |
Poids moléculaire |
335.89 |
Nom IUPAC |
(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |
Clé InChI |
OLDRWYVIKMSFFB-RAVRUBKISA-N |
SMILES |
C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |
Synonymes |
(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
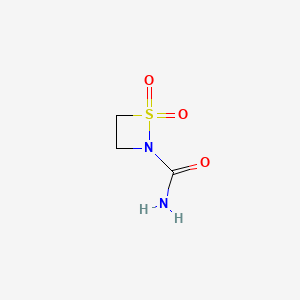

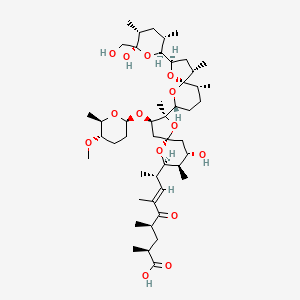
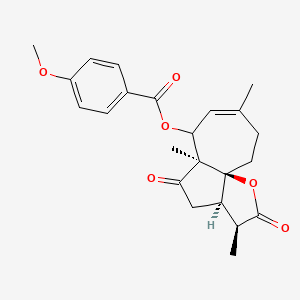

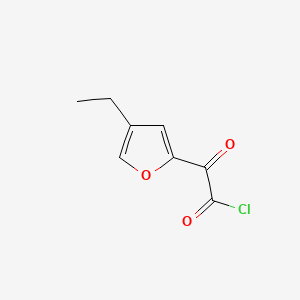
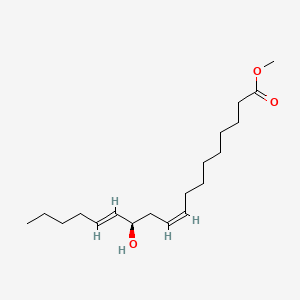
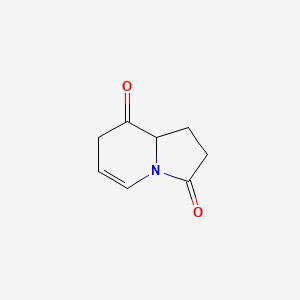

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
